molecular formula C4H6K2N2S4 B1148274 Potassium ethylenebis(dithiocarbamate) CAS No. 10039-34-6

Potassium ethylenebis(dithiocarbamate)

Cat. No.: B1148274
CAS No.: 10039-34-6
M. Wt: 288.56044
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Description

Potassium Ethylenebis(dithiocarbamate) is an organosulfur compound belonging to the ethylene bisdithiocarbamate (EBDC) class, known for its versatile coordination properties and ability to form stable complexes with transition metals . EBDCs are primarily recognized for their broad-spectrum fungicidal activity and have been used in agriculture for over fifty years to protect a wide range of crops . The mechanism of action for EBDCs involves the inhibition of enzymatic activity in target fungi; they act as multi-site inhibitors by forming complexes with essential metal ions in fungal cells and inhibiting critical thiol groups in cytoplasmic enzymes, leading to the disruption of cellular processes . Beyond its core application in agrochemical research, the dithiocarbamate functional group is valuable in other scientific fields. Its strong metal-chelating ability makes it useful in environmental science for the remediation and concentration of heavy metals from various samples . In materials science, dithiocarbamates have been exploited in applications such as vulcanization accelerators in rubber production and as froth flotation collectors . In a medical research context, certain dithiocarbamate complexes have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents, as well as for the treatment of conditions like Alzheimer's disease . Researchers value this compound for its ease of synthesis and the stability of the complexes it forms. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

10039-34-6

Molecular Formula

C4H6K2N2S4

Molecular Weight

288.56044

Synonyms

Dipotassium ethylene bis(dithiocarbamate)

Origin of Product

United States

Comparison with Similar Compounds


Key Observations :

  • Metal ions dictate stability and bioactivity. Mn/Zn complexes (e.g., mancozeb) exhibit enhanced persistence compared to single-metal variants like maneb or zineb .
  • Potassium’s lower charge density compared to Mn²⁺ or Zn²⁺ may reduce polymeric stability, affecting environmental persistence.

Degradation and Environmental Impact

All EBDCs degrade into ETU, a carcinogenic and teratogenic compound, but degradation rates vary:

Compound Half-Life in Soil (Days) Primary Degradation Products ETU Formation Potential
Mancozeb 1–165 (variable) ETU, ethylene urea, CS₂ High
Zineb 14–28 ETU, Zn²⁺ residues Moderate
Maneb 7–30 ETU, Mn²⁺ residues High
Potassium EBDC Not reported Likely ETU, K⁺ residues Inferred moderate

Analytical Differentiation :

  • HPLC-UV and atomic absorption spectroscopy distinguish EBDCs by metal content (e.g., mancozeb vs. maneb via Mn/Zn ratios) .
  • UV absorption at 280–285 nm differentiates water-soluble EBDCs (e.g., mancozeb, zineb) from less soluble variants like maneb .

Q & A

Basic: What analytical methods are recommended for distinguishing Potassium ethylenebis(dithiocarbamate) from structurally similar EBDC fungicides?

Answer:
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet detection at 272 nm is effective for differentiating Potassium ethylenebis(dithiocarbamate) from other EBDC fungicides like zineb, maneb, or mancozeb. Atomic Absorption Spectroscopy (AAS) can further resolve ambiguities by quantifying metal content (e.g., Zn, Mn), which varies across EBDC compounds. For example, mancozeb contains both Mn and Zn, while maneb is Mn-only . Electrochemical methods, such as surface-enhanced infrared absorption spectroscopy, can also characterize adsorption behavior and molecular orientation on substrates, aiding structural confirmation .

Basic: How does pH influence the stability of Potassium ethylenebis(dithiocarbamate) in aqueous solutions?

Answer:
Potassium ethylenebis(dithiocarbamate) undergoes hydrolysis under alkaline conditions, forming degradation products like ethylenethiourea (ETU) and ethylenediamine (EDA). Stability studies should include buffered solutions across pH 3–9, with monitoring via HPLC or mass spectrometry. For instance, acidic conditions (pH < 5) slow degradation, while pH > 7 accelerates it, necessitating pH-controlled storage for experimental reproducibility .

Advanced: How can researchers resolve contradictions in toxicity data for EBDC fungicides like Potassium ethylenebis(dithiocarbamate)?

Answer:
Discrepancies often arise from differences in impurity profiles (e.g., ETU content) or analytical method sensitivity. To address this:

  • Standardize sample preparation : Use inert solvents (e.g., EDTA-stabilized water) to prevent metal-catalyzed degradation .
  • Cross-validate assays : Combine bioassays (e.g., Daphnia magna toxicity) with chemical speciation analysis (e.g., AAS for metal content, LC-MS for organic byproducts) .
  • Control environmental variables : Temperature and light exposure during storage significantly alter degradation kinetics, affecting toxicity outcomes .

Advanced: What experimental designs are optimal for studying the biotransformation pathways of Potassium ethylenebis(dithiocarbamate) in soil systems?

Answer:

  • Microcosm studies : Use sterile vs. non-sterile soil to distinguish abiotic (e.g., hydrolysis) and microbial degradation pathways.
  • Isotopic labeling : Track 14^{14}C-labeled ethylenebisdithiocarbamate to quantify metabolite formation (e.g., ETU, EDA) via scintillation counting .
  • Multi-omics integration : Pair metagenomics (soil microbiome analysis) with metabolomics (degradation product profiling) to identify key microbial taxa and enzymes driving biotransformation .

Basic: What spectroscopic techniques are suitable for characterizing the coordination chemistry of Potassium ethylenebis(dithiocarbamate) with transition metals?

Answer:

  • FT-IR spectroscopy : Identify dithiocarbamate ligand vibrations (e.g., C–N stretch at 1480–1520 cm1^{-1}, C–S at 950–990 cm1^{-1}) .
  • UV-Vis spectroscopy : Monitor charge-transfer bands (250–350 nm) to infer metal-ligand binding modes .
  • X-ray diffraction (XRD) : Resolve polymeric structures in solid-state complexes, particularly for Zn or Mn derivatives .

Advanced: How can researchers mitigate interference from sulfur-containing matrices when quantifying Potassium ethylenebis(dithiocarbamate) in environmental samples?

Answer:

  • Pre-treatment protocols : Use chelating agents (e.g., EDTA) to sequester interfering metals, followed by solid-phase extraction (SPE) to isolate the analyte .
  • Chromatographic optimization : Employ reverse-phase columns (C18) with gradient elution (acetonitrile/water) to separate sulfur-rich contaminants .
  • Validation with spiked samples : Confirm recovery rates (≥80%) in matrices like soil leachates or plant tissues to ensure method robustness .

Basic: What are the critical parameters for designing a stability-indicating assay for Potassium ethylenebis(dithiocarbamate)?

Answer:

  • Forced degradation studies : Expose the compound to heat (60°C), UV light (254 nm), and oxidative conditions (H2_2O2_2) to simulate degradation pathways.
  • Specificity testing : Ensure chromatographic separation of degradation products (e.g., ETU) from the parent compound using HPLC-DAD or LC-MS .
  • Validation metrics : Include linearity (R2^2 > 0.99), precision (%RSD < 2%), and detection limits (LOD < 0.1 µg/mL) .

Advanced: What mechanistic insights explain the reactivity of Potassium ethylenebis(dithiocarbamate) with strong bases?

Answer:
The dithiocarbamate ligand undergoes nucleophilic attack by hydroxide ions, cleaving the S–C bond and releasing CS2_2 and ethylenediamine. This reaction is pH-dependent and accelerates in alkaline environments. Kinetic studies using stopped-flow spectrophotometry reveal pseudo-first-order decay rates, with activation energy (~50 kJ/mol) calculated via Arrhenius plots. These findings inform handling protocols (e.g., avoiding NaOH/KOH in formulations) .

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